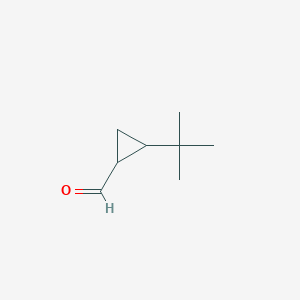2-Tert-butylcyclopropane-1-carbaldehyde
CAS No.: 64940-62-1
Cat. No.: VC5397943
Molecular Formula: C8H14O
Molecular Weight: 126.199
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64940-62-1 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.199 |
| IUPAC Name | 2-tert-butylcyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H14O/c1-8(2,3)7-4-6(7)5-9/h5-7H,4H2,1-3H3 |
| Standard InChI Key | RGFYOHJJQNWMNP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CC1C=O |
Introduction
Chemical Identity and Structural Properties
2-Tert-butylcyclopropane-1-carbaldehyde belongs to the class of cyclopropane aldehydes, characterized by the formula C₈H₁₄O and a molecular weight of 126.199 g/mol. Its IUPAC name, 2-tert-butylcyclopropane-1-carbaldehyde, reflects the substitution pattern: a tert-butyl group at position 2 and an aldehyde moiety at position 1 of the cyclopropane ring. The compound’s SMILES representation, CC(C)(C)C1CC1C=O, and InChIKey, RGFYOHJJQNWMNP-UHFFFAOYSA-N, provide unambiguous identifiers for its stereochemical configuration.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 64940-62-1 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.199 g/mol |
| IUPAC Name | 2-tert-butylcyclopropane-1-carbaldehyde |
| SMILES | CC(C)(C)C1CC1C=O |
| InChIKey | RGFYOHJJQNWMNP-UHFFFAOYSA-N |
The cyclopropane ring’s inherent angle strain (60° bond angles) and the electron-withdrawing aldehyde group create a reactive framework prone to ring-opening reactions and nucleophilic additions. The tert-butyl group introduces steric hindrance, influencing regioselectivity in subsequent transformations.
Synthesis Methodologies
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Simmons-Smith + Oxidation | 45–60 | High stereocontrol | Sensitive to steric hindrance |
| Metal-Catalyzed Cyclopropanation | 30–50 | Tunable catalysts | Requires specialized ligands |
Reactivity and Functional Applications
The aldehyde group in 2-tert-butylcyclopropane-1-carbaldehyde participates in diverse reactions, while the cyclopropane ring offers opportunities for strain-driven transformations:
Nucleophilic Additions
The aldehyde undergoes Grignard reactions, hydride reductions, and condensations (e.g., Wittig reactions) to yield secondary alcohols, amines, or α,β-unsaturated carbonyl compounds. For example, reaction with methylmagnesium bromide produces 2-tert-butylcyclopropane-1-methanol, a potential chiral building block.
Cyclopropane Ring-Opening
Under acidic or thermal conditions, the cyclopropane ring may undergo cleavage. Treatment with HBr generates a bromoalkane derivative, while photolysis can lead to diradical intermediates useful in polymerization initiators.
Biomedical Applications
Though direct studies on 2-tert-butylcyclopropane-1-carbaldehyde are scarce, structurally related cyclopropane derivatives exhibit biofilm-dispersing activity. For instance, 2-heptylcyclopropane-1-carboxylic acid disperses Staphylococcus aureus biofilms by 100% at 125 μg/ml, suggesting that the carbaldehyde analog could synergize with antibiotics in infection control .
Comparative Analysis with Related Compounds
Table 3: Functional Group Impact on Properties
| Compound | Functional Group | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 2-Tert-butylcyclopropane-1-carbaldehyde | Aldehyde | 126.199 | Organic synthesis intermediate |
| 2-Tert-butylcyclopropane-1-carboxylic acid | Carboxylic acid | 142.20 | Pharmaceutical precursors |
| Ethyl 2-tert-butylcyclopropane-1-carboxylate | Ester | 156.22 | Polymer additives |
The aldehyde’s lower molecular weight and higher reactivity distinguish it from ester or carboxylic acid derivatives, making it preferable for rapid functionalization in multistep syntheses.
Future Research Directions
-
Mechanistic Studies: Elucidate the carbaldehyde’s role in catalytic cycles, particularly in asymmetric synthesis.
-
Biomedical Screening: Evaluate biofilm dispersion and antimicrobial synergy using in vitro models akin to those applied to 2-heptylcyclopropane-1-carboxylic acid .
-
Materials Science: Explore its utility in metal-organic frameworks (MOFs) or as a ligand in transition-metal complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume